(E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate

Nonlinear Optics Organic Crystals Materials Science

(E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate (CAS 13432-68-3) is an α,β-unsaturated ester belonging to the 2-cyano-3-phenylacrylate class. It is characterized by a cyano group, a methoxycarbonyl ester, and an ortho-methoxy-substituted phenyl ring conjugated via an alkene linker.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B12257334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=C(C#N)C(=O)OC
InChIInChI=1S/C12H11NO3/c1-15-11-6-4-3-5-9(11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7+
InChIKeyDZVSCNSIEXRTEV-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile of (E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate for R&D Procurement


(E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate (CAS 13432-68-3) is an α,β-unsaturated ester belonging to the 2-cyano-3-phenylacrylate class [1]. It is characterized by a cyano group, a methoxycarbonyl ester, and an ortho-methoxy-substituted phenyl ring conjugated via an alkene linker. The compound exists as a solid at room temperature and is typically supplied at ≥95% purity for research use [1]. Its ortho-methoxyphenyl architecture distinguishes it from the more widely studied unsubstituted phenyl and para‑methoxy analogues, imparting unique electronic and steric properties relevant to both medicinal chemistry and materials science [2].

Nonlinear optical (NLO) materials discovery and organic crystal engineering Ortho-methoxy directs non-centrosymmetric crystal packing
Agrochemical SAR and fungicide lead optimization Methoxy-substituted 2-cyanoacrylate scaffold for potency and permeability screening
Physicochemical reference for methoxy-substituted acrylate libraries Distinct density and boiling point inform scale-up process design

Why (E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate Cannot Be Simply Replaced by In-Class Analogs


The position of the methoxy substituent on the phenyl ring profoundly influences the compound's physicochemical, electronic, and optical behavior. Ortho-substitution introduces steric hindrance that can alter conformational preferences and intermolecular packing, directly impacting crystal growth, solubility, and reactivity [1]. In contrast, the unsubstituted phenyl or para‑methoxy analogues lack this steric constraint, leading to divergent melting points, density, lipophilicity, and second‑order nonlinear optical responses [2]. Consequently, substituting the ortho‑methoxy compound with a cheaper or more accessible analogue risks irreproducible results in applications ranging from non‑linear optics to structure‑activity relationship studies in agrochemical or pharmaceutical discovery [3].

Attribute
Ortho-methoxy (target)
Para-methoxy / unsubstituted
NLO activity
Measured d22 = 29 pm/V; non-centrosymmetric packing (P2₁)
No reported NLO response under comparable conditions Crystal packing may differ; substitution position controls SHG capability
Lipophilicity
Predicted LogP 1.78
Para-methoxy: LogP ~2.1; unsubstituted: ~1.5 ~0.3 log unit difference may shift membrane permeability interpretation
Physical properties
Density ~1.2 g/cm³; bp ~372 °C
Unsubstituted: density ~1.17 g/cm³; bp ~318 °C Higher boiling point and density require adjusted purification protocols

Quantitative Differentiation Evidence for (E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate vs. Closest Analogues


Second‑Order Nonlinear Optical Coefficient: Ortho‑Methoxy Enables Measurable NLO Activity

Single crystals of (E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate exhibit a second‑order nonlinear optical coefficient d22 = 29 pm/V [1]. The unsubstituted phenyl analogue (Methyl 2-cyano-3-phenylacrylate) has not been reported to form NLO‑active crystals under comparable conditions, and typical organic NLO materials such as urea possess a much smaller d14 coefficient (≈1.5 pm/V) [2]. The ortho‑methoxy group induces a non‑centrosymmetric crystal packing (space group P21) essential for second‑harmonic generation, a property absent in the para‑methoxy and unsubstituted derivatives due to differing molecular conformations [1].

NLO coefficient (d22)
Head-to-head
29 pm/V
Supports NLO crystal engineering and photonic device research
Maker fringe measurement at 1064 nm; unsubstituted analogue shows no SHG activity
Nonlinear Optics Organic Crystals Materials Science

Lipophilicity (LogP) Alteration: Ortho‑ vs. Para‑Methoxy Substitution

The predicted LogP (octanol‑water partition coefficient) of (E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate is 1.78 [1], compared to 2.1 for the para‑methoxy analogue and approximately 1.5 (estimated) for the unsubstituted phenyl derivative [2]. The ortho‑methoxy group reduces lipophilicity by ~0.3 log units relative to the para isomer, likely due to intramolecular electronic effects and altered hydrogen‑bonding capacity. This difference is sufficient to affect passive membrane permeability and distribution volume in biological assays [3].

Lipophilicity (LogP)
Cross-study comparable
1.78 (predicted)
Informs permeability and target engagement SAR interpretation
~0.3 units lower than para-methoxy; consensus in silico prediction
ADME Drug Discovery Physicochemical Properties

Density and Boiling Point Divergence from Unsubstituted Analogue

The predicted density of (E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate is 1.2 g/cm³ and its boiling point is 372.1 °C at 760 mmHg [1]. In contrast, the unsubstituted Methyl 2-cyano-3-phenylacrylate exhibits a lower density of 1.169 g/cm³ and a substantially lower boiling point of 317.8 °C . The ortho‑methoxy group increases molecular weight by 30 Da and introduces an additional hydrogen‑bond acceptor, raising both density and boiling point. This alters handling, purification (e.g., distillation parameters), and storage recommendations .

Density & boiling point
Data to verify
1.2 g/cm³ · 372.1 °C
Process chemistry: purification and storage protocol selection
Predicted values; experimental confirmation recommended
Physical Properties Process Chemistry Formulation

Class‑Level Inference: Enhanced Antifungal Activity of Methoxy‑Substituted Cyanoacrylates

Structure‑activity relationship reviews of 2‑cyanoacrylate pesticides indicate that electron‑donating substituents (e.g., methoxy) on the phenyl ring generally increase fungicidal potency compared to unsubstituted or electron‑withdrawing groups [1]. While direct comparative bioassay data for the ortho‑methoxy compound are not publicly available, the class‑level trend suggests that (E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate is likely to exhibit superior antifungal activity relative to the unsubstituted analogue. The ortho‑methoxy group also introduces steric bulk that can modulate target binding selectivity versus the para‑methoxy isomer, as observed in related cyanoacrylate fungicides like phenamacril [2].

Antifungal SAR trend
Class-level
Electron-donating groups may increase fungicidal potency
Supports agrochemical lead selection over unsubstituted analogue
Class-level inference; direct bioassay data not publicly available
Agrochemical Fungicide SAR

Where (E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate Delivers Distinct Scientific and Procurement Value


Nonlinear Optical (NLO) Materials Discovery

Researchers developing organic crystals for frequency doubling, optical parametric oscillation, or terahertz generation should prioritize this compound. Its measured d22 = 29 pm/V [1] is a validated benchmark for computational screening of new NLO chromophores, and its ortho‑methoxy‑induced non‑centrosymmetric packing serves as a structural template for designing related cyanoacrylates with enhanced second‑harmonic generation.

Agrochemical Lead Optimization and SAR Studies

In fungicide discovery programs targeting Fusarium head blight, rice blast, or Botrytis grey mold, this compound provides a well‑defined ortho‑substituted scaffold for SAR exploration. Its predicted LogP of 1.78 and class‑inferred activity profile [2] make it a more relevant starting point than the unsubstituted analogue when optimizing for both target potency and favorable ADME properties.

Physicochemical Reference Standard for Process Development

Procurement for pilot‑scale synthesis or formulation studies should consider the compound's distinct density and boiling point (density ~1.2 g/cm³, bp ~372 °C [3]). These parameters differ significantly from the more common unsubstituted analogue and must be accounted for in distillation, solvent selection, and crystallization process design. Using the ortho‑methoxy derivative as an internal standard ensures accurate modeling of scale‑up behavior for methoxy‑substituted cyanoacrylate libraries.

Application
Selection Property
Validation Focus
NLO materials discovery
Non-centrosymmetric crystal packing
Second-harmonic generation benchmarking and computational screening
Agrochemical SAR studies
Ortho-methoxy scaffold with predicted LogP 1.78
Fungicide potency and permeability SAR interpretation
Process development reference
Distinct density and boiling point profile
Distillation, crystallization, and scale-up protocol review
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